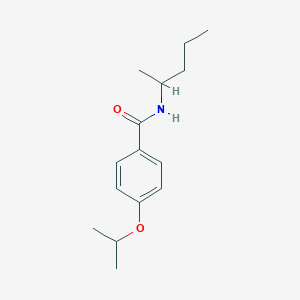
4-isopropoxy-N-(1-methylbutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropoxy-N-(1-methylbutyl)benzamide, also known as LMK-235, is a synthetic compound that belongs to the class of benzamide derivatives. It has been studied for its potential use as a tool compound in scientific research, specifically in the field of neuroscience. In
作用机制
4-isopropoxy-N-(1-methylbutyl)benzamide selectively inhibits the activity of the TRPM8 ion channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to cold temperatures, resulting in a decrease in calcium ion influx into the cell. This decrease in calcium ion influx can affect various physiological processes, including pain perception and thermoregulation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells by targeting the TRPM8 ion channel. In vivo studies have also shown that this compound can reduce pain perception in animal models of neuropathic pain. Additionally, this compound has been shown to affect thermoregulation, as it can prevent the sensation of cold temperatures.
实验室实验的优点和局限性
The use of 4-isopropoxy-N-(1-methylbutyl)benzamide as a tool compound in scientific research has several advantages and limitations. One advantage is that this compound is a selective inhibitor of the TRPM8 ion channel, which allows for the specific study of this channel's role in various physiological processes. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe tool compound to use in laboratory experiments. However, one limitation of this compound is that it may not be effective in inhibiting TRPM8 in all cell types or tissues, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 4-isopropoxy-N-(1-methylbutyl)benzamide in scientific research. One direction is to further study the role of TRPM8 in cancer cell migration and metastasis, as this compound has been shown to inhibit these processes in vitro. Another direction is to investigate the potential use of this compound in the treatment of neuropathic pain, as it has been shown to reduce pain perception in animal models. Additionally, the development of more potent and selective TRPM8 inhibitors, based on the structure of this compound, could lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of 4-isopropoxy-N-(1-methylbutyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with isopropylamine, followed by the reduction of the nitro group with tin (II) chloride and hydrochloric acid. The resulting amine is then reacted with 1-methylbutylamine to yield the final product, this compound. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-isopropoxy-N-(1-methylbutyl)benzamide has been studied for its potential use as a tool compound in scientific research, specifically in the field of neuroscience. It has been shown to selectively inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold temperatures. This inhibition can be used to study the role of TRPM8 in various physiological processes, such as pain perception, thermoregulation, and cancer cell migration.
属性
IUPAC Name |
N-pentan-2-yl-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-6-12(4)16-15(17)13-7-9-14(10-8-13)18-11(2)3/h7-12H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCKAPAXFRRXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)
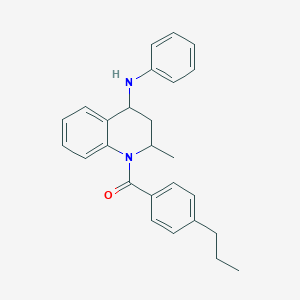
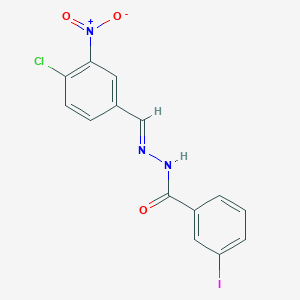
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)
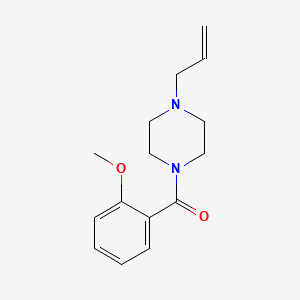
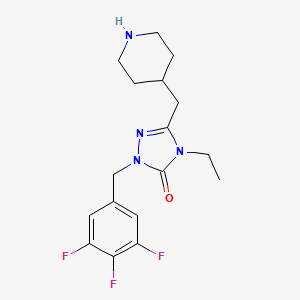

![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)